Researchers often face assay artifacts when using DMSO-solubilized free base CCBs in cell-based transport models. Verapamil hydrochloride (CAS 152-11-4) eliminates this issue with high aqueous solubility, enabling direct buffer preparation. - P-gp inhibition IC50 = 2.66 µM, ideal for Caco-2 permeability and MDR reversal. - hERG blockade IC50 = 143.0 nM, a reliable positive control in patch-clamp cardiac safety screening. - Prevents organic solvent-induced membrane seal destabilization in patch-clamp. Supplied as a high-purity reference standard, ready for immediate use.
Verapamil hydrochloride is a highly characterized phenylalkylamine L-type calcium channel blocker and an established first-generation P-glycoprotein (P-gp) inhibitor. In procurement contexts, it is primarily sourced as a high-purity reference standard for in vitro pharmacokinetic transport assays, multi-drug resistance (MDR) reversal studies, and cardiovascular safety screening. Unlike its free base counterpart, the hydrochloride salt form provides superior aqueous solubility, allowing for the direct preparation of physiological buffers without organic co-solvents. Its well-documented inhibition kinetics across both calcium channels and efflux transporters make it an indispensable benchmark material for evaluating drug-drug interactions and off-target cardiac liabilities in preclinical development [1].
Substituting Verapamil hydrochloride with other calcium channel blockers (CCBs) or its free base form introduces significant methodological risks. Replacing it with the free base necessitates the use of organic solvents like DMSO, which can compromise membrane integrity and introduce cytotoxic artifacts in delicate cell-based transport models. Furthermore, substituting Verapamil with other CCB classes, such as benzothiazepines (diltiazem) or dihydropyridines (nifedipine), fundamentally alters the target interaction profile. These alternatives lack Verapamil's specific high-affinity off-target binding, such as its potent blockade of HERG potassium channels and its specific P-gp inhibition kinetics, rendering them invalid as direct drop-in replacements for standardized preclinical safety and efflux assays[1].
The hydrochloride salt form of Verapamil demonstrates exceptional aqueous solubility, reaching up to 83 mg/mL in water, whereas the free base form is practically insoluble in aqueous media and requires organic solvents such as DMSO or ethanol for dissolution [1]. This high solubility enables the direct preparation of physiological buffers and cell culture media without the introduction of co-solvents.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Verapamil hydrochloride (83 mg/mL in water) |
| Comparator Or Baseline | Verapamil free base (Practically insoluble in water; requires DMSO/ethanol) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Aqueous solutions at room temperature |
Eliminates organic solvent-induced cytotoxicity and membrane artifacts in sensitive in vitro cell-based assays, ensuring reliable baseline data.
In electrophysiological assessments of cardiac safety, Verapamil hydrochloride serves as a potent HERG channel blocker, exhibiting an IC50 of 143.0 nM. In contrast, the benzothiazepine CCB diltiazem shows only weak blockade (IC50 = 17.3 µM), and the dihydropyridine nifedipine demonstrates no HERG blockade[1]. This distinct off-target affinity profile makes Verapamil an irreplaceable positive control.
| Evidence Dimension | HERG K+ current inhibition (IC50) |
| Target Compound Data | Verapamil hydrochloride (143.0 nM) |
| Comparator Or Baseline | Diltiazem (17.3 µM) and Nifedipine (No block) |
| Quantified Difference | ~120-fold higher affinity for HERG channels compared to diltiazem |
| Conditions | Patch-clamp electrophysiology in native heart cells / HEK 293 cells expressing HERG |
Provides a highly sensitive and validated positive control for screening drug-induced QT prolongation and off-target cardiac liabilities.
Verapamil hydrochloride is a highly potent inhibitor of P-glycoprotein-mediated efflux. In human intestinal ex vivo models measuring Rhodamine 123 accumulation, Verapamil demonstrated an IC50 of 2.66 µM for P-gp inhibition. This is significantly more potent than other classical P-gp inhibitors such as quinidine, which exhibited an IC50 of 35.65 µM under the same conditions [1].
| Evidence Dimension | P-gp inhibition potency (IC50) |
| Target Compound Data | Verapamil hydrochloride (2.66 µM) |
| Comparator Or Baseline | Quinidine (35.65 µM) |
| Quantified Difference | ~13-fold greater inhibition potency |
| Conditions | Human intestinal precision-cut slices (ex vivo) measuring Rhodamine 123 accumulation |
Ensures robust and reproducible multi-drug resistance (MDR) reversal and efflux blockade at lower concentrations in standard pharmacokinetic assays.
Due to its high aqueous solubility and potent P-gp inhibition (IC50 = 2.66 µM), Verapamil hydrochloride is the preferred reference standard for evaluating drug-drug interactions, intestinal permeability, and multi-drug resistance reversal in Caco-2 and ex vivo tissue models [1].
Leveraging its high-affinity blockade of HERG potassium channels (IC50 = 143.0 nM), this compound is procured as a benchmark positive control in patch-clamp electrophysiology to assess the QT prolongation risks of novel drug candidates[2].
For delicate patch-clamp experiments requiring L-type calcium channel modulation, the hydrochloride salt is prioritized over the free base to avoid DMSO-induced destabilization of the membrane seal, ensuring high-fidelity ion channel recordings [3].
Acute Toxic;Irritant